N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-13-15(22)8-6-9-16(13)24-21(27)20(26)23-12-17(25(2)3)19-11-14-7-4-5-10-18(14)28-19/h4-11,17H,12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPIYIPYDNJBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes a benzofuran moiety and a dimethylamino group. Its structural characteristics suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The dimethylamino group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The presence of the benzofuran ring suggests possible interaction with neurotransmitter receptors, which could modulate neuronal signaling pathways.
Antitumor Activity
Studies have shown that related compounds exhibit significant antitumor activity. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a structurally similar compound, has been evaluated in clinical trials and demonstrated efficacy against various cancer cell lines . This indicates that this compound may also possess anticancer properties.
Neuroprotective Effects
The dimethylamino group enhances lipid solubility, allowing for better penetration into the central nervous system. Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems .
Case Studies
- Antitumor Efficacy
- Neuropharmacological Assessment
Data Tables
| Biological Activity | Related Compound | Observed Effect |
|---|---|---|
| Antitumor | DACA | Significant reduction in tumor cell viability |
| Neuroprotective | Similar benzofuran derivatives | Decreased oxidative stress markers |
Q & A
Q. Typical Synthesis Steps :
Benzofuran intermediate preparation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .
Amide coupling : React the benzofuran-derived amine with 3-chloro-2-methylphenyl ethanediamide using coupling agents (e.g., HATU, EDC/HOBt) .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DCM) improve reagent solubility .
- Temperature : Low temperatures (0–5°C) reduce side reactions during coupling .
- Catalysts : HATU or EDC with DIEA (base) enhance coupling efficiency .
Q. Example Optimization Table :
| Step | Solvent | Catalyst | Temperature | Yield Range* |
|---|---|---|---|---|
| Benzofuran synthesis | Ethanol | H₂SO₄ | Reflux | 60–70% |
| Amide coupling | DMF | HATU/DIEA | 0–5°C | 75–85% |
| *Hypothetical data based on analogous syntheses . |
Basic: Which analytical methods validate purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., calculated for C₂₂H₂₃ClN₂O₃: 422.14 g/mol) .
Troubleshooting Tip : Impurities from incomplete coupling can be resolved via iterative recrystallization in ethyl acetate/hexane .
Advanced: How to resolve low yields in amide coupling?
Q. Strategies :
- Alternative coupling reagents : Switch from EDC to HATU for sterically hindered amines .
- Moisture control : Use anhydrous solvents and Schlenk lines to prevent hydrolysis .
- Solvent screening : Test DCM vs. THF for improved reactant solubility .
Case Study : For a related ethanediamide, replacing EDC with HATU increased yields from 60% to 82% .
Advanced: Addressing contradictions in bioactivity data (in vitro vs. in vivo)
Q. Root Causes :
Q. Methodology :
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
Formulation optimization : Nanoemulsions or liposomes improve in vivo efficacy .
Advanced: Computational modeling for target binding prediction
Q. Approach :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains using the compound’s 3D structure (generated via Gaussian09) .
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100 ns trajectories .
Q. Limitations :
- Force field inaccuracies for halogen bonds may overestimate affinity for chlorine-containing groups .
- Solvation effects require explicit water models for reliable predictions.
Basic: Potential biological targets based on structural motifs
- Kinases : Benzofuran and dimethylamino groups resemble ATP-competitive inhibitors (e.g., PI3K inhibitors) .
- Neurotransmitter receptors : Dimethylamino mimics cholinergic ligands .
- Antimicrobial targets : Chlorophenyl groups correlate with Gram-positive activity in analogs .
Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) or radioligand binding studies .
Advanced: Stability testing under stress conditions
Q. Protocol :
pH stability : Incubate at pH 2 (gastric) and pH 7.4 (physiological) for 24h; monitor degradation via HPLC .
Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
Light exposure : Test under UV/vis light per ICH Q1B .
Data Interpretation : Degradation products >5% indicate need for formulation adjustments (e.g., antioxidants or lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
